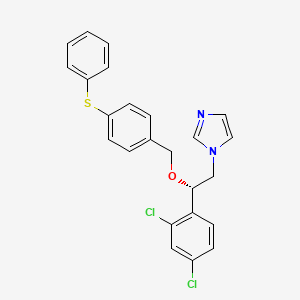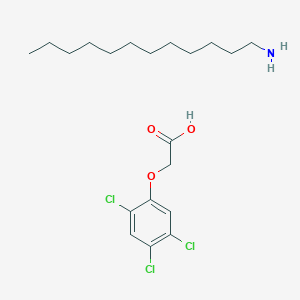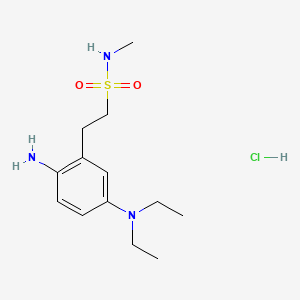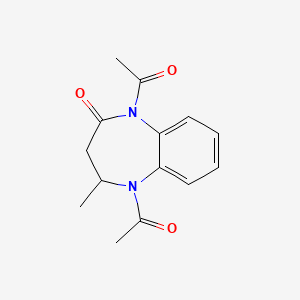![molecular formula C29H37NO7S B12730832 (E)-but-2-enedioic acid;N-[3-(3,4-dihydro-2H-thiochromen-8-yloxy)propyl]-5-methoxy-N-propyl-3,4-dihydro-2H-chromen-3-amine CAS No. 153804-70-7](/img/structure/B12730832.png)
(E)-but-2-enedioic acid;N-[3-(3,4-dihydro-2H-thiochromen-8-yloxy)propyl]-5-methoxy-N-propyl-3,4-dihydro-2H-chromen-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-but-2-enedioic acid;N-[3-(3,4-dihydro-2H-thiochromen-8-yloxy)propyl]-5-methoxy-N-propyl-3,4-dihydro-2H-chromen-3-amine is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that combines elements of butenedioic acid and chromen derivatives, which may contribute to its diverse chemical properties and biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-but-2-enedioic acid;N-[3-(3,4-dihydro-2H-thiochromen-8-yloxy)propyl]-5-methoxy-N-propyl-3,4-dihydro-2H-chromen-3-amine typically involves multiple steps, including the preparation of intermediate compounds. The process may start with the synthesis of the chromen and thiochromen derivatives, followed by their functionalization and coupling reactions. Common reagents used in these steps include organic solvents, catalysts, and protective groups to ensure the desired selectivity and yield.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The choice of solvents, catalysts, and reaction parameters would be tailored to achieve high efficiency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-but-2-enedioic acid;N-[3-(3,4-dihydro-2H-thiochromen-8-yloxy)propyl]-5-methoxy-N-propyl-3,4-dihydro-2H-chromen-3-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines or thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: It can be used as a building block for the synthesis of more complex molecules or as a reagent in organic reactions.
Biology: Its unique structure may allow it to interact with biological molecules, making it a candidate for studying enzyme inhibition or protein binding.
Medicine: It may have potential as a therapeutic agent, particularly if it exhibits biological activity such as anti-inflammatory or anticancer properties.
Industry: It could be used in the development of new materials or as a component in chemical processes.
Wirkmechanismus
The mechanism of action of (E)-but-2-enedioic acid;N-[3-(3,4-dihydro-2H-thiochromen-8-yloxy)propyl]-5-methoxy-N-propyl-3,4-dihydro-2H-chromen-3-amine likely involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. For example, it may inhibit an enzyme by binding to its active site or alter receptor activity by mimicking a natural ligand.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chromen derivatives: These compounds share a similar core structure and may exhibit comparable chemical and biological properties.
Thiochromen derivatives: These compounds contain sulfur atoms, which can influence their reactivity and interactions with biological molecules.
Butenedioic acid derivatives: These compounds have a similar backbone and may undergo similar chemical reactions.
Uniqueness
(E)-but-2-enedioic acid;N-[3-(3,4-dihydro-2H-thiochromen-8-yloxy)propyl]-5-methoxy-N-propyl-3,4-dihydro-2H-chromen-3-amine is unique due to its combination of structural elements from different chemical families. This unique structure may confer distinct properties, such as enhanced reactivity or specific biological activity, making it a valuable compound for research and development.
Eigenschaften
CAS-Nummer |
153804-70-7 |
|---|---|
Molekularformel |
C29H37NO7S |
Molekulargewicht |
543.7 g/mol |
IUPAC-Name |
(E)-but-2-enedioic acid;N-[3-(3,4-dihydro-2H-thiochromen-8-yloxy)propyl]-5-methoxy-N-propyl-3,4-dihydro-2H-chromen-3-amine |
InChI |
InChI=1S/C25H33NO3S.C4H4O4/c1-3-13-26(20-17-21-22(27-2)10-5-11-23(21)29-18-20)14-7-15-28-24-12-4-8-19-9-6-16-30-25(19)24;5-3(6)1-2-4(7)8/h4-5,8,10-12,20H,3,6-7,9,13-18H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI-Schlüssel |
CORZTOJWAIWNOC-WLHGVMLRSA-N |
Isomerische SMILES |
CCCN(CCCOC1=CC=CC2=C1SCCC2)C3CC4=C(C=CC=C4OC)OC3.C(=C/C(=O)O)\C(=O)O |
Kanonische SMILES |
CCCN(CCCOC1=CC=CC2=C1SCCC2)C3CC4=C(C=CC=C4OC)OC3.C(=CC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















